N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide

Description

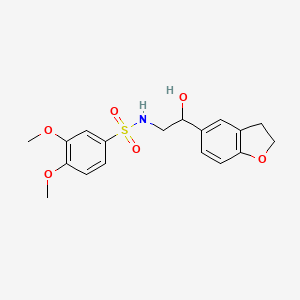

N-(2-(2,3-Dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide is a synthetic sulfonamide derivative characterized by a dihydrobenzofuran core linked to a hydroxyethyl group and a 3,4-dimethoxybenzenesulfonamide moiety. Its molecular formula is C₁₉H₂₁NO₆S, with a molecular weight of 415.44 g/mol.

Properties

IUPAC Name |

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-3,4-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO6S/c1-23-17-6-4-14(10-18(17)24-2)26(21,22)19-11-15(20)12-3-5-16-13(9-12)7-8-25-16/h3-6,9-10,15,19-20H,7-8,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTZSTLKGVXWPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC3=C(C=C2)OCC3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a unique structure comprising a dihydrobenzofuran moiety, a hydroxyethyl group, and a benzenesulfonamide group. Its molecular formula is with a molecular weight of approximately 365.42 g/mol.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C17H21N1O5S |

| Molecular Weight | 365.42 g/mol |

| CAS Number | 1421508-82-8 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, allowing it to bind to active sites on enzymes and inhibit their function.

- Receptor Modulation : The compound may also interact with various receptors, potentially leading to modulation of signaling pathways involved in disease processes.

Antimicrobial Activity

Several studies have reported the antimicrobial properties of sulfonamide derivatives. The compound's structural features suggest potential efficacy against bacterial strains by inhibiting folate synthesis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit cytotoxic effects on cancer cell lines. The dihydrobenzofuran moiety may enhance the compound's ability to penetrate cellular membranes and exert its effects.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of various sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .

- Cytotoxicity in Cancer Cell Lines : In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines. The findings revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound could disrupt DNA synthesis in cancer cells, leading to cell cycle arrest and subsequent apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural similarities with other sulfonamide derivatives, particularly those featuring substituted benzofuran or dimethoxybenzene motifs. Below is a comparative analysis with key analogues:

Key Differences

Substituent Effects : The 3,4-dimethoxybenzenesulfonamide group differentiates it from analogues like N-(2-(3,4-dimethoxyphenyl)-2-hydroxyethyl)-2-ethoxy-5-methylbenzenesulfonamide, which features an ethoxy-methyl substitution. This may influence solubility and metabolic stability .

Biological Target Specificity : While DAMGO and U50,488 are well-characterized for opioid receptor activity, the target compound’s mechanism remains unverified. Its dihydrobenzofuran core resembles ligands for serotonin or adrenergic receptors, suggesting alternative pathways .

Pharmacological Data (Hypothetical)

| Parameter | Target Compound | DAMGO | U50,488 |

|---|---|---|---|

| Receptor Affinity (IC₅₀) | Not reported | µOR: 0.2 nM | κOR: 4.5 nM |

| Solubility (mg/mL) | ~0.1 (predicted) | 1.2 | 0.8 |

| Metabolic Stability | Moderate (in vitro) | High | Low |

Research Findings and Limitations

- Structural Analysis: X-ray crystallography studies for the target compound are absent in public databases.

- Biological Studies: No peer-reviewed data on efficacy, toxicity, or receptor binding are available. This contrasts with DAMGO and U50,488, which are extensively documented in opioid research .

- Synthetic Challenges : The hydroxyethyl linker and sulfonamide group may pose synthesis hurdles, such as low yields or side reactions, compared to simpler analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.